

Forrestiacid J: Application Notes and Protocols for Lipid Metabolism Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Forrestiacids J*

Cat. No.: *B15139399*

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Introduction

Forrestiacid J is a member of a novel class of pentaterpenoids isolated from the vulnerable conifer *Pseudotsuga forrestii*. These natural products have garnered significant interest in metabolic research due to their potent inhibitory effects on key enzymes in the de novo lipogenesis pathway. Specifically, Forrestiacid J and its analogues have been identified as inhibitors of ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.^{[1][2]} This document provides detailed application notes and experimental protocols for researchers interested in investigating the role of Forrestiacid J in lipid metabolism.

Mechanism of Action

Forrestiacid J exerts its effects on lipid metabolism primarily through the inhibition of ATP-citrate lyase (ACL). ACL catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This reaction is a fundamental step in the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J reduces the available pool of cytosolic acetyl-CoA, thereby downregulating the entire lipogenesis cascade. The proposed mechanism involves the binding of Forrestiacid J to the ACL enzyme, which has been supported by molecular docking studies suggesting strong interactions with binding affinities ranging from -9.9 to -10.7 kcal/mol for related compounds.^{[1][2]}

Data Presentation

Quantitative Data on Forrestiacid Analogs

While a specific IC50 value for Forrestiacid J is not publicly available, it is part of a series of Forrestiacids (E-K) that have demonstrated remarkable inhibition of ATP-citrate lyase (ACL) with IC50 values in the range of 1.8 to 11 μM .^{[1][2]} For a more detailed quantitative understanding, data for the well-characterized analogs, Forrestiacid A and B, are presented below as representative examples of this compound class.

Table 1: Inhibitory Activity of Forrestiacid Analogs against ATP-Citrate Lyase (ACL)

Compound	IC50 (μM) against ACL
Forrestiacid J	1.8 - 11
Forrestiacid A	4.12 ^[3]
Forrestiacid B	3.57 ^[3]
BMS 303141 (Positive Control)	Value not specified in the search results
Neoabiestrine F (Precursor)	> 20 ^[3]
Levopimaric Acid (Precursor)	> 20 ^[3]

Table 2: Effect of Forrestiacid A on De Novo Lipogenesis in HepG2 Cells

Treatment	Concentration (μM)	Inhibition of Fatty Acid Synthesis (%)	Inhibition of Cholesterol Synthesis (%)
Forrestiacid A	10	~75 ^[3]	~93 ^[3]
20	~75 ^[3]	~93 ^[3]	
40	~75 ^[3]	~93 ^[3]	
DMSO (Control)	-	0	0

Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a direct homogeneous assay to determine the inhibitory activity of Forrestiacid J on ACL using a radiolabeled substrate.

Materials:

- Purified human ATP-citrate lyase (ACL) enzyme
- Forrestiacid J (and other test compounds)
- [^{14}C]citrate
- Coenzyme A (CoA)
- Adenosine triphosphate (ATP)
- Magnesium chloride (MgCl_2)
- Potassium chloride (KCl)
- Dithiothreitol (DTT)
- EDTA
- MicroScint-O scintillation cocktail
- 384-well plates
- Liquid scintillation counter

Protocol:

- **Reaction Setup:** In a 384-well plate, prepare the reaction mixture containing buffer (e.g., 87 mM Tris, pH 8.0, 20 μM MgCl_2 , 10 mM KCl, 10 mM DTT), 100 μM CoA, and 400 μM ATP.

- **Compound Addition:** Add Forrestiacid J at various concentrations to the wells. Include a positive control (e.g., BMS-303141) and a vehicle control (e.g., DMSO).
- **Enzyme Addition:** Add the purified human ACL enzyme to each well to initiate the reaction.
- **Substrate Addition:** Add 150 μM [^{14}C]citrate to start the enzymatic reaction.
- **Incubation:** Incubate the plate at 37°C for 3 hours.
- **Reaction Termination:** Stop the reaction by adding EDTA to a final concentration of ~24 mM.
- **Scintillation Counting:** Add MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.
- **Data Acquisition:** Measure the [^{14}C]acetyl-CoA signal using a liquid scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of Forrestiacid J and determine the IC₅₀ value by fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

This protocol measures the effect of Forrestiacid J on the synthesis of new fatty acids and cholesterol in a cellular context using a radiolabeled precursor.

Materials:

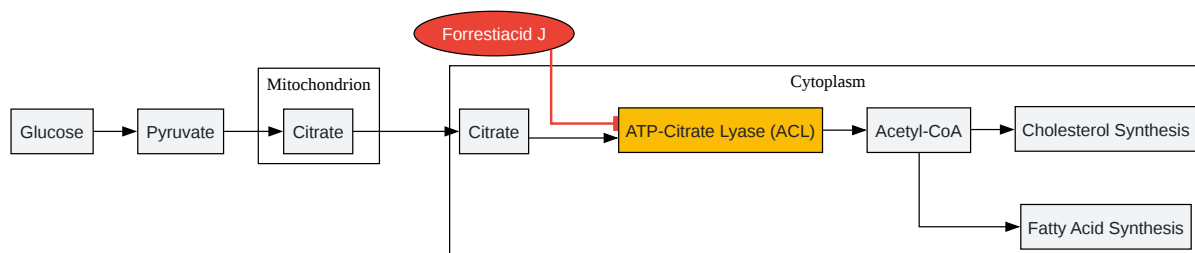
- HepG2 cells
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Forrestiacid J (and other test compounds)
- [^{14}C]-labeled acetate
- Phosphate-buffered saline (PBS)
- Scintillation vials

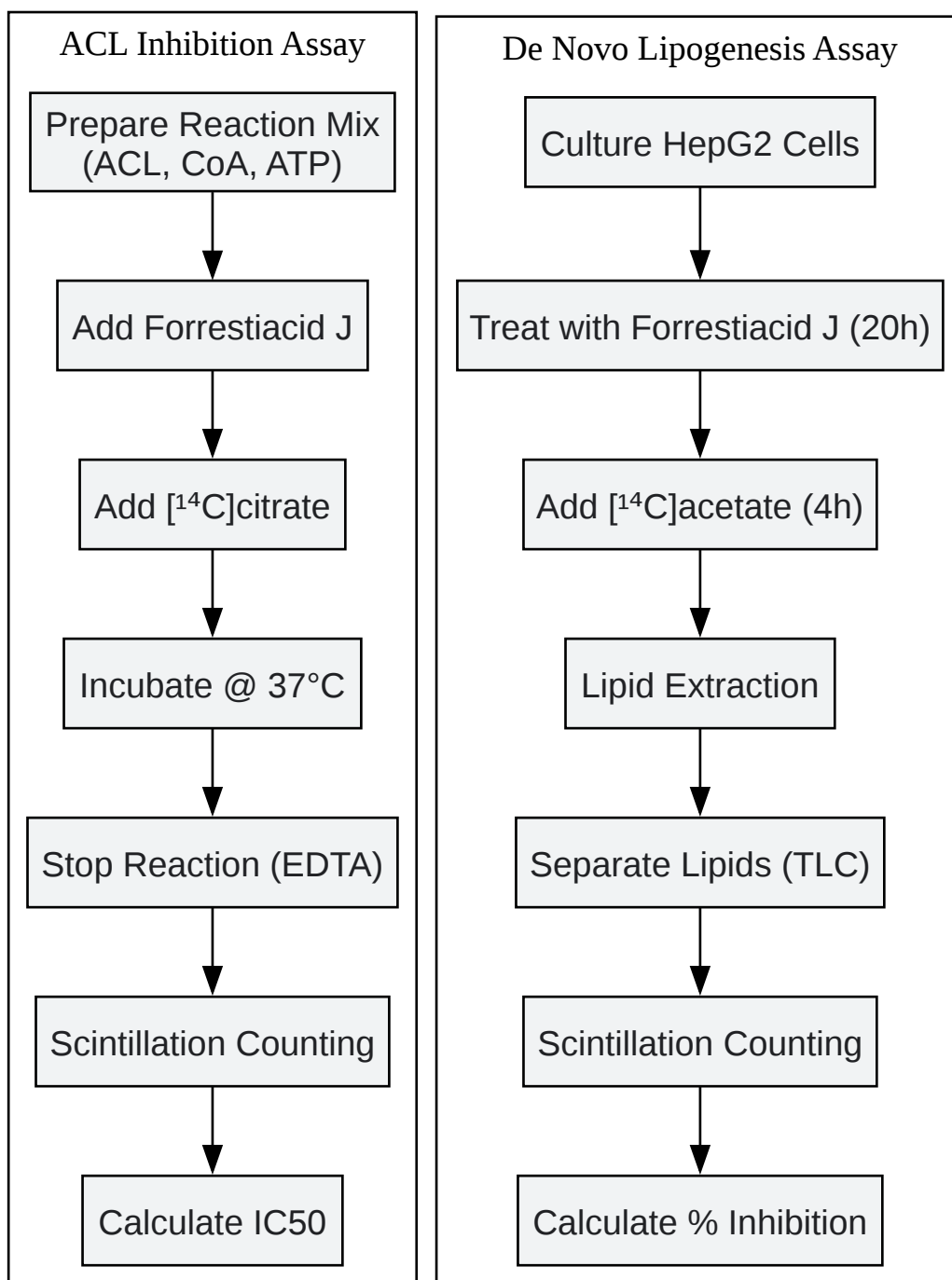
- Scintillation fluid
- Lipid extraction solvents (e.g., chloroform:methanol 2:1)

Protocol:

- Cell Culture: Culture HepG2 cells in appropriate medium until they reach the desired confluency in multi-well plates.
- Compound Treatment: Treat the cells with various concentrations of Forrestiacid J for 20 hours. Include a vehicle control (DMSO).
- Radiolabeling: Add [^{14}C]-labeled acetate to the cell culture medium and incubate for an additional 4 hours.
- Cell Lysis and Lipid Extraction:
 - Wash the cells with PBS.
 - Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
- Separation of Fatty Acids and Cholesterol: Separate the extracted lipids into fatty acid and cholesterol fractions using thin-layer chromatography (TLC) or another suitable chromatographic method.
- Scintillation Counting: Quantify the amount of incorporated [^{14}C] label in the fatty acid and cholesterol fractions by liquid scintillation counting.
- Data Analysis: Determine the percentage of inhibition of fatty acid and cholesterol synthesis for each concentration of Forrestiacid J compared to the vehicle control.

Visualizations





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